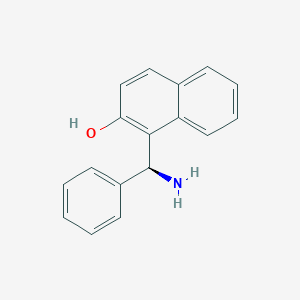

(S)-(+)-1-(alpha-Aminobenzyl)-2-naphthol

Description

BenchChem offers high-quality (S)-(+)-1-(alpha-Aminobenzyl)-2-naphthol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-(+)-1-(alpha-Aminobenzyl)-2-naphthol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-[(S)-amino(phenyl)methyl]naphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO/c18-17(13-7-2-1-3-8-13)16-14-9-5-4-6-12(14)10-11-15(16)19/h1-11,17,19H,18H2/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZMIGEOOGFFCNT-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=C(C=CC3=CC=CC=C32)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H](C2=C(C=CC3=CC=CC=C32)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219897-38-8 | |

| Record name | Betti base, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0219897388 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BETTI BASE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/690BIU4WIK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(S)-(+)-1-(alpha-Aminobenzyl)-2-naphthol physical properties

An In-depth Technical Guide to the Physical Properties of (S)-(+)-1-(alpha-Aminobenzyl)-2-naphthol

Authored by: A Senior Application Scientist

Introduction

(S)-(+)-1-(alpha-Aminobenzyl)-2-naphthol, often referred to as (S)-Betti's base, is a chiral organic compound of significant interest in the fields of asymmetric synthesis and drug development.[1][2] Its rigid bicyclic naphthol backbone, coupled with a chiral aminobenzyl substituent, provides a well-defined stereochemical environment, making it a valuable chiral auxiliary and ligand in a variety of stereoselective transformations.[3] This technical guide provides a comprehensive overview of the core physical properties of (S)-(+)-1-(alpha-Aminobenzyl)-2-naphthol, offering both established data and detailed experimental protocols for their determination. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's fundamental characteristics for its effective application in research and development.

Chemical Structure and General Properties

The structural integrity and purity of (S)-(+)-1-(alpha-Aminobenzyl)-2-naphthol are paramount for its successful application. The molecule consists of a 2-naphthol core with an (S)-configured aminobenzyl group at the 1-position.

| Property | Value | Source(s) |

| Chemical Formula | C₁₇H₁₅NO | [4] |

| Molecular Weight | 249.31 g/mol | [4] |

| Appearance | White to off-white solid. The racemic mixture is often described as white needle-like crystals. | [5] |

| Melting Point | 133-137 °C | |

| Boiling Point | 451.1 °C at 760 mmHg | |

| Flash Point | 226.6 °C | |

| Storage | Store in a refrigerator at +4°C under an inert atmosphere. |

Optical Activity and Specific Rotation

As a chiral molecule, (S)-(+)-1-(alpha-Aminobenzyl)-2-naphthol exhibits optical activity, rotating the plane of polarized light. The direction and magnitude of this rotation are fundamental properties that confirm the enantiomeric purity of a sample. The "(+)" designation indicates that this enantiomer is dextrorotatory. While a specific value for the optical rotation is not consistently reported across publicly available literature, its determination is a critical step in the characterization of the enantiopure compound.

Experimental Protocol: Determination of Specific Rotation

The specific rotation is a fundamental physical constant for a chiral substance and is determined using a polarimeter.

Principle: A solution of the chiral compound is placed in the path of plane-polarized light. The extent to which the plane of light is rotated is measured as the observed rotation (α). The specific rotation [α] is then calculated by normalizing the observed rotation to a standard concentration and path length.

Instrumentation and Materials:

-

Polarimeter (with a sodium D-line source, λ = 589 nm)

-

Polarimeter cell (1 dm path length)

-

Volumetric flask (10 mL)

-

Analytical balance

-

(S)-(+)-1-(alpha-Aminobenzyl)-2-naphthol sample

-

High-purity solvent (e.g., ethanol, chloroform)

Procedure:

-

Solution Preparation: Accurately weigh approximately 100 mg of the (S)-(+)-1-(alpha-Aminobenzyl)-2-naphthol sample and transfer it to a 10 mL volumetric flask. Dissolve the sample in the chosen solvent and dilute to the mark. Ensure the solution is homogeneous.

-

Instrument Calibration: Calibrate the polarimeter according to the manufacturer's instructions, typically using a blank solvent-filled cell to set the zero point.

-

Measurement: Rinse the polarimeter cell with a small amount of the sample solution and then fill it, ensuring no air bubbles are present in the light path. Place the cell in the polarimeter and record the observed rotation (α) at a constant temperature (typically 20 or 25 °C).

-

Calculation: The specific rotation is calculated using the following formula: [α]ᵀλ = α / (l × c) where:

-

[α]ᵀλ is the specific rotation at temperature T and wavelength λ.

-

α is the observed rotation in degrees.

-

l is the path length of the polarimeter cell in decimeters (dm).

-

c is the concentration of the solution in g/mL.

-

Causality: The observed rotation is directly proportional to the number of chiral molecules the light interacts with. Therefore, controlling the concentration and path length is crucial for obtaining a standardized and reproducible specific rotation value. The choice of solvent is also critical as it can influence the conformation of the chiral molecule and thus its interaction with light.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of (S)-(+)-1-(alpha-Aminobenzyl)-2-naphthol will exhibit characteristic absorption bands for the O-H, N-H, C-H, and aromatic C=C bonds. IR data for the trifluoroacetate salt of the racemic mixture has been reported. [5] Characteristic IR Absorption Bands (KBr): [5]* 3290 cm⁻¹: O-H and/or N-H stretching vibrations.

-

3070 cm⁻¹: Aromatic C-H stretching.

-

2920 cm⁻¹: Aliphatic C-H stretching.

-

1675 cm⁻¹: C=C stretching of the aromatic rings.

-

1210, 1130 cm⁻¹: C-O and C-N stretching vibrations.

Experimental Protocol: FTIR Spectroscopic Analysis

Instrumentation and Materials:

-

FTIR spectrometer

-

Sample holder (e.g., KBr press, ATR accessory)

-

(S)-(+)-1-(alpha-Aminobenzyl)-2-naphthol sample

-

KBr powder (for pellet method)

Procedure (KBr Pellet Method):

-

Sample Preparation: Grind a small amount of the sample with dry KBr powder in a mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Background Spectrum: Place the KBr pellet holder (without the sample pellet) in the FTIR spectrometer and record a background spectrum.

-

Sample Spectrum: Place the sample pellet in the holder and record the sample spectrum.

-

Data Analysis: The spectrometer software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Crystallographic Data

Conclusion

This technical guide has provided a detailed overview of the key physical properties of (S)-(+)-1-(alpha-Aminobenzyl)-2-naphthol. While some experimental data, such as the specific optical rotation, require determination on a case-by-case basis, the provided protocols offer a robust framework for the comprehensive characterization of this important chiral compound. A thorough understanding and application of these analytical techniques are essential for ensuring the quality and consistency of (S)-(+)-1-(alpha-Aminobenzyl)-2-naphthol in its various applications in synthetic chemistry and drug development.

References

-

PubChem. 1-(alpha-Aminobenzyl)-2-naphthol. National Center for Biotechnology Information. [Link].

-

Synthesis of 1-(α-Aminobenzyl)-2-naphthol Derivatives, their Structure in Crystal and in Solution. ResearchGate. [Link].

- Szatmári, I., & Fülöp, F. (2004). Syntheses and Transformations of 1-(α-Aminobenzyl)-2-naphthol Derivatives. Current Organic Synthesis, 1(2), 155-165.

- CN103102280A - Preparation method of optical pure 1-(alpha-amino benzyl)

-

Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. MDPI. [Link].

- Metlushka, K. E., Kashemirov, B. A., Zheltukhin, V. F., Sadkova, D. N., Büchner, B., Hess, C., ... & Alfonsov, V. A. (2009). 1-(Alpha-aminobenzyl)-2-naphthol: a new chiral auxiliary for the synthesis of enantiopure alpha-aminophosphonic acids. Chemistry (Weinheim an der Bergstrasse, Germany), 15(27), 6718–6722.

-

A One-Pot Three Component Green Synthesis of 1-Aminoalkyl-2-Naphthols Using Grindstone Chemistry. International Journal of Current Microbiology and Applied Sciences, 4(3), 1000-1008. [Link].

-

SYNTHESIS AND APPLICATION OF BETTI BASES USING β- NAPHTHOL, ANILINE AND BENZALDEHYDE. ResearchGate. [Link].

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 1-(Alpha-aminobenzyl)-2-naphthol: a new chiral auxiliary for the synthesis of enantiopure alpha-aminophosphonic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1-(alpha-Aminobenzyl)-2-naphthol | C17H15NO | CID 235836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN103102280A - Preparation method of optical pure 1-(alpha-amino benzyl)-2-naphthol - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

(S)-(+)-1-(alpha-Aminobenzyl)-2-naphthol CAS number 219897-38-8

An In-Depth Technical Guide to (S)-(+)-1-(alpha-Aminobenzyl)-2-naphthol (Betti Base)

Introduction: Unveiling a Versatile Chiral Ligand

(S)-(+)-1-(alpha-Aminobenzyl)-2-naphthol, commonly referred to as (S)-Betti Base, is a cornerstone chiral molecule in the field of asymmetric synthesis. Its robust structure, derived from the classic multicomponent Betti reaction, provides a privileged scaffold for inducing stereoselectivity in a wide array of chemical transformations.[1][2] Unlike more complex and expensive chiral ligands, the Betti base is valued for its straightforward and atom-economical synthesis, making it an accessible yet powerful tool for chemists.[3][4]

This guide offers an in-depth exploration of (S)-Betti Base (CAS No. 219897-38-8), moving beyond a simple recitation of facts to explain the causality behind its synthesis and application. We will delve into its physicochemical properties, provide validated protocols for its synthesis and resolution, and examine its proven efficacy in asymmetric catalysis, offering insights grounded in established chemical principles.

Part 1: Core Physicochemical & Structural Data

A precise understanding of a compound's physical and chemical properties is fundamental to its successful application. The key characteristics of (S)-(+)-1-(alpha-Aminobenzyl)-2-naphthol are summarized below.

| Property | Value | Source(s) |

| CAS Number | 219897-38-8 | [][6] |

| Molecular Formula | C₁₇H₁₅NO | [][7][8] |

| Molecular Weight | 249.31 g/mol | [][7][8] |

| IUPAC Name | 1-[(S)-amino(phenyl)methyl]naphthalen-2-ol | [] |

| Synonyms | (S)-Betti Base, (S)-(+)-1-(α-Aminobenzyl)-2-naphthol | [][6] |

| Appearance | White to off-white crystalline powder | [6] |

| Melting Point | 133-137 °C | [6][9] |

| Boiling Point | 451.1 °C at 760 mmHg (Predicted) | [6][9] |

| Storage Conditions | Refrigerator (+4°C), protect from light and moisture | [][9] |

Part 2: Synthesis and Stereochemical Control

The elegance of the Betti base lies in its synthetic accessibility. It is classically prepared via a one-pot, three-component condensation known as the Betti reaction, followed by a critical chiral resolution step to isolate the desired (S)-enantiomer.[1][10][11]

The Betti Reaction: A Foundation in Multicomponent Chemistry

The Betti reaction is a specialized form of the Mannich reaction, condensing 2-naphthol, an aldehyde (in this case, benzaldehyde), and an amine source (typically ammonia) to form the aminobenzylnaphthol structure.[4][10] The reaction proceeds through the initial formation of an imine from benzaldehyde and ammonia, which is then attacked by the electron-rich naphthol ring to forge the key C-C bond.[10] This process initially yields a racemic mixture of (R)- and (S)-enantiomers.

Caption: One-pot synthesis of racemic Betti Base.

Experimental Protocol: Synthesis of Racemic 1-(α-Aminobenzyl)-2-naphthol

This protocol describes a standard laboratory procedure for synthesizing the racemic precursor.

Materials:

-

2-Naphthol

-

Benzaldehyde

-

Ammonia solution (e.g., 25% in methanol)

-

Absolute Methanol

-

Hydrochloric acid (20%)

-

Sodium hydroxide solution

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure: [3]

-

In a round-bottom flask, dissolve 2-naphthol (1 equivalent) in absolute methanol.

-

Add benzaldehyde (1 equivalent) to the solution and stir.

-

Add the ammonia solution (1.2 equivalents) dropwise to the mixture at room temperature.

-

Stir the reaction mixture for 12-24 hours. A precipitate will typically form.

-

Filter the solid precipitate and wash it with cold methanol.

-

To purify, the crude solid can be dissolved in dilute hydrochloric acid and washed with ethyl acetate to remove unreacted starting materials.

-

The aqueous layer is then basified with a sodium hydroxide solution until a precipitate forms.

-

Filter the solid, wash thoroughly with water, and dry under vacuum over anhydrous sodium sulfate to yield racemic 1-(α-aminobenzyl)-2-naphthol.

Chiral Resolution: Isolating the (S)-Enantiomer

For applications in asymmetric catalysis, separating the racemic mixture is paramount. This is commonly achieved by forming diastereomeric salts with a chiral resolving agent. Chiral phosphoric acids derived from BINOL are highly effective for this purpose.[3][12]

Caption: Isolation of the (S)-enantiomer.

Experimental Protocol: Resolution with (R)-Binaphthol Phosphate

This protocol outlines the separation of the (S)-enantiomer from the racemic mixture.

Materials: [3]

-

Racemic 1-(α-aminobenzyl)-2-naphthol

-

(R)-1,1'-Binaphthol phosphate

-

Tetrahydrofuran (THF)

-

Methanol & Ether (for washing)

-

2 M Sodium carbonate (Na₂CO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure: [3]

-

Dissolve the racemic Betti base (1 equivalent) in THF.

-

In a separate flask, prepare a solution of (R)-binaphthol phosphate (~0.7 equivalents) in THF.

-

Heat the Betti base solution to approximately 50 °C and add the resolving agent solution dropwise.

-

Stir the mixture at 50 °C for 2 hours, then allow it to cool to room temperature and continue stirring for 3 hours, during which a white solid will precipitate.

-

Filter the precipitated diastereomeric salt and wash it with a cold mixture of methanol/ether (e.g., 1:5 ratio).

-

Dry the salt under vacuum. This solid is the enriched (S)-Betti Base·(R)-Binaphthol Phosphate salt.

-

To obtain the free base, suspend the salt in a 2 M Na₂CO₃ solution and stir for 30 minutes.

-

Extract the aqueous mixture multiple times with ether.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the final product, (S)-(+)-1-(alpha-Aminobenzyl)-2-naphthol.

Part 3: Application in Asymmetric Catalysis

The utility of (S)-Betti Base stems from its ability to form a well-defined chiral environment around a metal center. The nitrogen of the amino group and the oxygen of the hydroxyl group act as a bidentate ligand, creating a rigid catalyst structure that effectively dictates the stereochemical outcome of a reaction.[3]

Enantioselective Addition of Diethylzinc to Aldehydes

A benchmark application for Betti base derivatives is the enantioselective addition of diethylzinc to aldehydes, a powerful method for synthesizing chiral secondary alcohols.[3][13] In this reaction, the (S)-Betti base coordinates to the zinc atom, forming a chiral Lewis acid catalyst. This complex then activates the aldehyde and directs the nucleophilic attack of the ethyl group from the diethylzinc reagent to one specific face of the aldehyde, leading to high enantiomeric excess (ee).

Sources

- 1. Recent advances in the synthesis and synthetic applications of Betti base (aminoalkylnaphthol) and bis-Betti base derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 6. (S)-(+)-1-(ALPHA-AMINOBENZYL)-2-NAPHTHOL | 219897-38-8 [amp.chemicalbook.com]

- 7. 1-(alpha-Aminobenzyl)-2-naphthol | C17H15NO | CID 235836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. (S)-(+)-1-(ALPHA-AMINOBENZYL)-2-NAPHTHOL | 219897-38-8 [chemicalbook.com]

- 9. echemi.com [echemi.com]

- 10. Betti reaction - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. CN103102280A - Preparation method of optical pure 1-(alpha-amino benzyl)-2-naphthol - Google Patents [patents.google.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

The Betti Reaction: A Powerful Multicomponent Strategy for the Synthesis of Bioactive Aminobenzylnaphthols

An In-Depth Technical Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the Betti reaction, a cornerstone multicomponent reaction for the synthesis of 1-(α-aminobenzyl)-2-naphthols, commonly known as Betti bases. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but the underlying scientific principles, field-proven insights, and practical guidance necessary for researchers, chemists, and drug development professionals to effectively leverage this versatile reaction. We will explore the mechanistic intricacies, stereochemical control, protocol optimization, and the significant applications of the resulting aminobenzylnaphthol scaffolds in medicinal chemistry.

The Betti Reaction: A Strategic Overview

First reported by the Italian chemist Mario Betti in 1900, the Betti reaction is a one-pot condensation of three components: a naphthol (typically 2-naphthol), an aldehyde, and an amine (or ammonia).[1][2] This reaction is a specialized form of the Mannich reaction, where an electron-rich aromatic compound like naphthol serves as the carbon nucleophile instead of a traditional enolizable carbonyl compound.[3][4]

The strategic value of the Betti reaction lies in its operational simplicity and high atom economy, allowing for the rapid assembly of complex molecular architectures from readily available starting materials.[5][6] The products, aminobenzylnaphthols, are not merely synthetic curiosities; they are privileged scaffolds in medicinal chemistry, exhibiting a wide spectrum of biological activities, including anticancer, antibacterial, antioxidant, and anti-inflammatory properties.[4][7][8][9][10] This makes the Betti reaction a highly relevant tool for generating compound libraries in modern drug discovery programs.[4][11]

Unraveling the Reaction Mechanism

The formation of the Betti base proceeds through a carefully orchestrated sequence of intermolecular reactions. While the exact pathway can be influenced by the specific substrates and conditions, two primary mechanistic routes are generally accepted.[1]

-

Pathway A: The Imine-First Route: The reaction often begins with the condensation of the aldehyde and the amine to form an imine (Schiff base) intermediate. The electron-rich 2-naphthol, activated by its hydroxyl group, then performs a nucleophilic attack on the electrophilic carbon of the protonated imine, leading to the formation of the C-C bond at the C1 position.[1][3]

-

Pathway B: The ortho-Quinone Methide (o-QM) Route: Alternatively, the naphthol and aldehyde can first react to generate a highly reactive ortho-quinone methide (o-QM) intermediate.[12] This intermediate then undergoes a rapid 1,4-conjugate addition (a Michael-type addition) with the amine to yield the final aminobenzylnaphthol product.[1][12]

Both pathways converge to the same product, and the prevailing mechanism can depend on factors such as reactant concentration, solvent polarity, and the presence of catalysts.

Stereochemical Considerations and Asymmetric Synthesis

The Betti reaction creates a new stereocenter at the benzylic carbon, meaning the product is chiral. The classical reaction typically yields a racemic mixture of two enantiomers.[13] Mario Betti himself first demonstrated that these enantiomers could be separated (resolved) using a chiral resolving agent like tartaric acid.[1][3]

For modern drug development, controlling stereochemistry is paramount. This has led to the development of asymmetric Betti reactions, which aim to produce one enantiomer in excess. This is typically achieved in two ways:

-

Use of Chiral Amines: Employing an optically pure amine as a reactant can effectively bias the reaction to form one diastereomer preferentially.[2]

-

Chiral Catalysis: The use of chiral organocatalysts, such as bifunctional thioureas, can direct the reaction towards a specific enantiomer with high enantioselectivity (up to 80% ee or higher).[7]

Enantiomerically pure Betti bases are not only valuable as potential drug candidates but also serve as powerful chiral ligands and auxiliaries in other asymmetric syntheses.[13]

Field-Validated Experimental Protocol

This section provides a reliable, step-by-step methodology for the synthesis of a chiral Betti base, adapted from a peer-reviewed procedure.[2] This protocol serves as a self-validating system, with built-in checkpoints for reaction monitoring and purification.

Synthesis of (R)-1-(((R)-1-Phenylethyl)amino)(phenyl)methyl)naphthalen-2-ol

Materials and Reagents:

-

2-Naphthol (0.72 g, 5.0 mmol)

-

Benzaldehyde (0.64 g, 6.0 mmol, 1.2 eq)

-

(R)-(+)-1-Phenylethylamine (0.64 g, 5.25 mmol, 1.05 eq)

-

Ethanol (for trituration and washing)

-

Ethyl acetate and Hexane (for crystallization)

-

Reaction flask (e.g., 50 mL round-bottom flask)

-

Magnetic stirrer and hotplate

-

Nitrogen or Argon supply

-

Standard laboratory glassware for workup and purification

Experimental Workflow:

Step-by-Step Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, combine 2-naphthol (5.0 mmol), benzaldehyde (6.0 mmol), and (R)-(+)-1-phenylethylamine (5.25 mmol).

-

Reaction Conditions: Place the flask under a nitrogen atmosphere and stir the mixture at 60°C for 8 hours. The mixture will gradually solidify into a crystalline mass.

-

Reaction Monitoring (Causality Check): The progress of the reaction should be monitored periodically by Thin Layer Chromatography (TLC) or ¹H NMR. It has been observed that while product formation occurs within the first two hours, the diastereomeric excess (d.e.) increases significantly over time, reaching >98% after 8 hours as the thermodynamically favored product crystallizes.[2] This self-validating crystallization drives the equilibrium towards the major diastereomer.

-

Workup and Isolation: After 8 hours, cool the reaction mixture to room temperature. Triturate the solid mass with 5 mL of ethanol.

-

Purification: Collect the resulting white crystals by vacuum filtration. Wash the crystals thoroughly with cold ethanol (3 x 3 mL) to remove any unreacted starting materials.

-

Final Product: For exacting applications, the crystalline white residue can be further purified by recrystallization from a mixture of ethyl acetate and hexane to yield the pure product (expected yield: ~93%).[2]

Process Optimization and Troubleshooting

The versatility of the Betti reaction allows for significant modification. Optimizing key parameters is crucial for achieving desired yields, purity, and selectivity.

| Parameter | Considerations & Field-Proven Insights | Impact |

| Aldehyde | Aromatic aldehydes (with both electron-donating and -withdrawing groups), heterocyclic aldehydes, and even aliphatic aldehydes can be used. Aromatic aldehydes are generally most successful.[5][14] | Scope, Yield |

| Amine | A wide range of primary and secondary, aliphatic and cyclic amines are effective.[13][12] Aromatic amines may show reduced reactivity due to lower nucleophilicity.[14] Chiral amines are key for diastereoselective syntheses. | Scope, Stereoselectivity |

| Catalyst | The reaction can proceed catalyst-free, especially under neat (solvent-free) conditions.[14] However, catalysts like LiClO₄, Al₂O₃, or Montmorillonite K30 can significantly reduce reaction times and improve yields.[5][6][7] | Rate, Yield |

| Solvent | Common solvents include ethanol or polyethylene glycol (PEG-400).[1][14] Solvent-free (neat) conditions are often preferred for green chemistry principles, offering high yields and easy workup.[6][14] | Rate, Greenness |

| Temperature | Typical temperatures range from room temperature to 80°C.[2][14] Higher temperatures generally increase the reaction rate but may lead to side products. | Rate, Purity |

| Time | Reaction times can vary from minutes to several hours, depending on the substrates, catalyst, and temperature.[12][14] As noted, extended reaction times can improve diastereoselectivity in certain cases.[2] | Yield, Selectivity |

Troubleshooting Common Issues:

| Issue | Potential Cause | Recommended Solution |

| Low Yield | Impure reagents; Suboptimal temperature/time; Low reactivity of substrates. | Ensure purity of starting materials. Systematically vary temperature and time. Consider adding a catalyst (e.g., Al₂O₃).[5] |

| Side Product Formation | Reaction temperature too high; Unwanted reactivity (e.g., over-alkylation). | Lower the reaction temperature. Monitor carefully with TLC to stop the reaction at the optimal time. Adjust stoichiometry. |

| Poor Stereoselectivity | Achiral conditions; Insufficient reaction time for equilibration. | Use a chiral amine or a proven asymmetric catalyst system.[7] Allow the reaction to proceed for a longer duration to favor crystallization of the thermodynamic product.[2] |

Applications in Drug Discovery and Development

The aminobenzylnaphthol scaffold is a privileged structure in medicinal chemistry due to its rigid framework, hydrogen bonding capabilities (from -OH and -NH groups), and tunable stereochemistry. This has led to the discovery of Betti bases with significant therapeutic potential.

-

Anticancer Activity: Numerous Betti base derivatives have demonstrated potent antiproliferative activity against a range of cancer cell lines, including adenocarcinoma, neuroblastoma, pancreatic, and colorectal cancers.[4][8][10][15] Their mechanism of action is an area of active investigation, with some compounds predicted to inhibit key cellular targets like cyclin-dependent kinases (CDK2).[4]

-

Antimicrobial Agents: The scaffold has been shown to possess antibacterial and antifungal properties, representing a promising starting point for the development of new anti-infective agents.[7][9][16]

-

Other Therapeutic Areas: Research has highlighted the potential of Betti bases as anti-inflammatory agents, antioxidants, and even as modulators for conditions like Alzheimer's disease.[7]

The modular nature of the Betti reaction allows for the systematic modification of all three components, enabling chemists to perform structure-activity relationship (SAR) studies and fine-tune the pharmacological profile of these compounds for specific therapeutic targets.

Conclusion

The Betti reaction remains a powerful and highly relevant tool in the arsenal of the modern synthetic and medicinal chemist. Its ability to construct complex, biologically active aminobenzylnaphthols in a single, often high-yielding step from simple precursors underscores its elegance and utility. By understanding the underlying mechanisms, controlling the stereochemical outcome, and optimizing reaction parameters, researchers can effectively harness this reaction to accelerate the discovery and development of novel therapeutics. This guide provides the foundational knowledge and practical insights necessary to confidently apply the Betti reaction to the challenges of contemporary drug discovery.

References

- Betti reaction. Grokipedia.

- LiClO4-mediated stereoselective aminoalkylation of naphthols with chiral amine.

- Antiproliferative Activity of Aminobenzylnaphthols Deriving

- Antiproliferative Activity of Aminobenzylnaphthols Deriving

- Betti Reaction.

- Betti reaction. Wikipedia.

- Recent advances in the transformation reactions of the Betti base deriv

- Recent advances in the synthesis and synthetic applications of Betti base (aminoalkylnaphthol) and bis-Betti base derivatives.

- Recent advances in the synthesis and synthetic applications of Betti base (aminoalkylnaphthol)

- The Betti reaction with secondary amines.

- Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. MDPI.

- SYNTHESIS AND APPLICATION OF BETTI BASES USING β- NAPHTHOL, ANILINE AND BENZALDEHYDE.

- Recent advances in the transformation reactions of the Betti base derivatives.

- Recent advances in the synthesis and synthetic applications of Betti base (aminoalkylnaphthol)

- Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction.

- Naphthol-derived Betti bases as potential SLC6A14 blockers. IMR Press.

- Aminobenzylnaphthols tested as anti-cancer agents.

- Application Notes and Protocols: The Use of 1-Benzyl-2-naphthol and its Analogs in the Synthesis of Bioactive Molecules. Benchchem.

- CHIRAL AMINOBENZYL-NAPHTHOLS AND -QUINOLINOLS AND DIHYDRO-1,3-NAPHTHOXAZINES - SYNTHESIS AND CATALYTIC APPLIC

- Synthesis, Molecular Docking, and In Vitro Antibacterial Activities of Some Novel Aminobenzylnaphthol Derivatives via One-Pot Three-Component Reaction.

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Betti Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 3. Betti reaction - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. imrpress.com [imrpress.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent advances in the transformation reactions of the Betti base derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01256A [pubs.rsc.org]

- 13. Recent advances in the synthesis and synthetic applications of Betti base (aminoalkylnaphthol) and bis-Betti base derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. Recent advances in the synthesis and synthetic applications of Betti base (aminoalkylnaphthol) and bis-Betti base derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. semanticscholar.org [semanticscholar.org]

- 16. researchgate.net [researchgate.net]

The Betti Base: A Centennial Journey from Serendipitous Discovery to a Cornerstone of Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Legacy of a Name Reaction

In the landscape of organic chemistry, few reactions named after their discoverers have maintained relevance for over a century. The Betti reaction, a multicomponent condensation yielding the eponymous Betti base, stands as a testament to the enduring power of fundamental discoveries. Initially unveiled at the dawn of the 20th century, this elegant synthesis has evolved from a chemical curiosity into a robust and versatile tool, particularly within the demanding realm of drug discovery and development. This guide aims to provide a comprehensive technical overview of Betti's base, from its historical roots to its contemporary applications, offering field-proven insights for the modern researcher. We will delve into the mechanistic intricacies, explore the rationale behind synthetic protocols, and showcase the pharmacological potential of this remarkable class of molecules.

A Historical Perspective: The Genesis of the Betti Reaction

The story of the Betti base begins with the Italian chemist Mario Betti (1875-1942).[1][2] While working at the University of Florence, Betti was deeply engaged in the field of stereochemistry.[2] In 1900, he published his findings on a three-component reaction between 2-naphthol, an aldehyde (like benzaldehyde), and an amine (initially ammonia).[3][4][5] This condensation, which produced α-aminobenzylphenols, came to be known as the Betti reaction, and its products, the Betti bases.[3][4][5]

Initially, the reaction was a significant contribution to the understanding of carbon-carbon bond formation and the reactivity of phenols.[4] It is considered a special case of the more broadly defined Mannich reaction.[4] However, the true potential of Betti's discovery would not be fully realized for decades. The resurgence of interest in multicomponent reactions, driven by the need for efficient and diverse molecular libraries in drug discovery, has propelled the Betti reaction back into the spotlight.[3][6]

The Betti Reaction: Mechanism and Synthetic Considerations

The Betti reaction is a one-pot synthesis that elegantly combines three readily available components: a phenol (most classically 2-naphthol), an aldehyde, and an amine.[5] The reaction proceeds through a series of equilibrium steps, culminating in the formation of the aminobenzylnaphthol product.

The Reaction Mechanism: A Step-by-Step Analysis

The generally accepted mechanism for the Betti reaction involves the initial formation of an imine from the aldehyde and the amine.[4] This is followed by the nucleophilic attack of the electron-rich phenol.

Step 1: Imine Formation

The reaction commences with the condensation of the aldehyde and the amine to form an imine (also known as a Schiff base). This is a reversible reaction, and the removal of water can drive the equilibrium towards the imine.

Step 2: Electrophilic Activation

The imine, particularly when protonated, acts as an electrophile.

Step 3: Nucleophilic Attack of the Phenol

The electron-rich aromatic ring of the phenol then acts as a nucleophile, attacking the electrophilic carbon of the imine. This is the key carbon-carbon bond-forming step.

Step 4: Rearomatization

The resulting intermediate undergoes tautomerization to restore the aromaticity of the phenolic ring, yielding the final Betti base product.

Caption: Generalized mechanism of the Betti reaction.

Causality Behind Experimental Choices

The efficiency and outcome of the Betti reaction are highly dependent on the choice of reactants, solvent, and catalyst.

-

Reactants: The nature of the aldehyde, amine, and phenol significantly influences the reaction rate and yield. Aromatic aldehydes are commonly used. The nucleophilicity of the amine and the electron-donating or -withdrawing nature of substituents on the phenol can affect their reactivity.

-

Solvent: The choice of solvent can impact the solubility of the reactants and intermediates, as well as the position of the equilibria. Alcohols, such as ethanol, are frequently used.[3] In recent years, greener solvents like water and polyethylene glycol (PEG) have been successfully employed, and in some cases, the reaction can be performed under solvent-free conditions.[7][8]

-

Catalyst: While the Betti reaction can proceed without a catalyst, acidic or basic catalysts can accelerate the reaction. Lewis acids like BF₃·Et₂O or Brønsted acids can activate the aldehyde and imine, while bases can deprotonate the phenol, increasing its nucleophilicity.[7] The use of heterogeneous catalysts, such as montmorillonite clay, offers advantages in terms of ease of separation and recyclability.[8]

Experimental Protocol: A Self-Validating System

The following protocol provides a detailed, step-by-step methodology for the synthesis of a representative Betti base. The rationale behind each step is explained to ensure a self-validating and reproducible workflow.

Synthesis of 1-((R)-(+)-1-Phenylethylamino)(phenyl)methyl]-2-naphthol

This protocol is adapted from a literature procedure and illustrates the synthesis of a chiral Betti base.[4]

Materials:

-

2-Naphthol

-

Benzaldehyde

-

(R)-(+)-1-Phenylethylamine

-

Ethanol (EtOH)

-

Ethyl acetate (EtOAc)

-

Hexane

Equipment:

-

Round-bottom flask

-

Magnetic stirrer with heating

-

Condenser

-

Thin-layer chromatography (TLC) apparatus

-

Rotary evaporator

-

Büchner funnel and flask

-

Melting point apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 2-naphthol (0.72 g, 5.0 mmol), benzaldehyde (0.64 g, 6.0 mmol), and (R)-(+)-1-phenylethylamine (0.64 g, 5.25 mmol).

-

Rationale: A slight excess of the aldehyde is used to ensure complete consumption of the limiting reagent, 2-naphthol. The chiral amine is used to induce stereoselectivity in the product.

-

-

Reaction Conditions: Stir the mixture at 60°C for 8 hours under a nitrogen atmosphere.

-

Rationale: Heating accelerates the reaction rate. The nitrogen atmosphere prevents potential oxidation of the reactants and products. The extended reaction time allows for the formation of a solid, crystalline product with high diastereomeric excess.[4]

-

-

Monitoring the Reaction: The progress of the reaction can be monitored by TLC.

-

Rationale: TLC allows for the visualization of the consumption of starting materials and the formation of the product, indicating when the reaction is complete.

-

-

Work-up and Isolation: After cooling to room temperature, triturate the reaction mixture with ethanol (5 mL).

-

Rationale: Trituration with a suitable solvent helps to break up the solid mass and wash away unreacted starting materials and byproducts that are soluble in ethanol, while the desired product, being less soluble, precipitates out.

-

-

Purification: Collect the white crystals by vacuum filtration and wash with cold ethanol (3 x 3 mL). The crude product can be further purified by recrystallization from a mixture of ethyl acetate and hexane.

-

Rationale: Washing with cold ethanol removes residual impurities. Recrystallization is a powerful purification technique for crystalline solids, yielding a highly pure product. The choice of solvent system (EtOAc/hexane) is crucial for obtaining good quality crystals.

-

-

Characterization: The final product should be characterized by its melting point and spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR) to confirm its identity and purity.

Caption: Experimental workflow for the synthesis of a chiral Betti base.

Applications in Drug Development: A Scaffold of Pharmacological Promise

The true value of the Betti base scaffold lies in its vast potential for derivatization and its proven utility in medicinal chemistry. The inherent chirality of many Betti bases, coupled with the ability to introduce a wide range of functional groups, makes them attractive starting points for the development of novel therapeutic agents.[3][6]

Anticancer Activity

A significant body of research has focused on the anticancer properties of Betti base derivatives.[6][9] These compounds have demonstrated cytotoxic effects against various cancer cell lines, including pancreatic, colorectal, breast, and lung cancer.[6][9]

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| MMZ-45AA | BxPC-3 (Pancreatic) | 13.26 | [6] |

| MMZ-140C | HT-29 (Colorectal) | 11.55 | [6] |

| Thiophene-containing aminobenzylnaphthols | A549 (Lung), PC-3 (Prostate), MCF-7 (Breast), HEPG2 (Liver) | GI₅₀ < 10 µg/mL | [6] |

| Mannich base of bis-1,2,4-triazole | HeLa (Cervical) | 250 µg/mL | [10][11] |

IC₅₀/GI₅₀ values represent the concentration required to inhibit 50% of cell growth.

The mechanisms of action for the anticancer effects of Betti bases are varied and can include the inhibition of key cellular targets such as cyclin-dependent kinase 2 (CDK2) and the transcription factor TRIM24.[6]

Antifungal and Antimicrobial Activity

Betti base derivatives have also shown promise as antifungal and antimicrobial agents.[9] For instance, certain aminobenzylnaphthols have demonstrated inhibitory activity against Candida albicans, a common cause of fungal infections in humans.[9]

Other Therapeutic Areas

The pharmacological potential of Betti bases extends beyond oncology and infectious diseases. Derivatives have been investigated for a range of other activities, including:

-

Antioxidant properties [6]

-

Anti-inflammatory effects [10]

-

Multidrug resistance (MDR) reversal agents [6]

Conclusion and Future Directions

From its serendipitous discovery over a century ago, the Betti reaction has matured into a cornerstone of synthetic and medicinal chemistry. The resulting Betti bases have proven to be a versatile and privileged scaffold for the development of new therapeutic agents. The ease of synthesis, the ability to generate molecular diversity, and the demonstrated biological activities ensure that the Betti base will remain a fertile ground for discovery for the foreseeable future. Future research will likely focus on the development of more efficient and stereoselective synthetic methods, the exploration of novel biological targets, and the advancement of promising lead compounds into preclinical and clinical development.

References

-

Wrobel, M. Z., et al. (2022). Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. Molecules, 27(15), 5035. [Link]

-

Olyaei, A., & Sadeghpour, M. (2024). Recent advances in the transformation reactions of the Betti base derivatives. RSC Advances, 14(16), 11811-11848. [Link]

-

Cardellicchio, C., et al. (2020). Recent advances in the synthesis and synthetic applications of Betti base (aminoalkylnaphthol) and bis-Betti base derivatives. RSC Advances, 10(12), 7011-7041. [Link]

-

Chem-Station. (2017). Betti Reaction. Chem-Station International Edition. [Link]

-

Grokipedia. (n.d.). Betti reaction. Grokipedia. [Link]

-

Fathalipour, M., et al. (2020). Recent advances in the synthesis and synthetic applications of Betti base (aminoalkylnaphthol) and bis-Betti base derivatives. RSC Advances, 10(12), 7011-7041. [Link]

-

Wrobel, M. Z., et al. (2022). Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. National Center for Biotechnology Information. [Link]

-

Olyaei, A., & Sadeghpour, M. (2024). Recent advances in the transformation reactions of the Betti base derivatives. National Center for Biotechnology Information. [Link]

-

Wikipedia. (2023). Betti reaction. Wikipedia. [Link]

-

Cardellicchio, C., et al. (2017). Mario Betti: a Giant in the Chemistry Scenario of the Twentieth Century. Substantia, 1(1), 69-81. [Link]

-

Sammut, M., & Vella, A. (2025). Revisiting the Betti synthesis: using a cheap, readily-available, recyclable clay catalyst in solventless conditions. ResearchGate. [Link]

-

Evcen, A., et al. (2015). In Vitro Antioxidant Evaluation of Some Mannich Bases which Contain Bis-1,2,4 -Triazole Derivative. Journal of the Chemical Society of Pakistan, 37(6), 1193-1200. [Link]

-

Parlak, A. E., et al. (2015). In Vitro Antioxidant Evaluation of Some Mannich Bases which Contain Bis-1,2,4 -Triazole Derivative. Journal of the Chemical Society of Pakistan, 37(6). [Link]

-

Treccani. (n.d.). BETTI, Mario. Enciclopedia Italiana. [Link]

-

Enciclopedia Italiana. (1938). BETTI, Mario. Enciclopedia Italiana. [Link]

-

Anusha, S., et al. (2015). Evaluation of Anti-Microbial, Anti-Cancer, and Anti-Oxidant Activity of Novel 1-((1H-Indol- 3YL)(Phenyl)Methyl)Pyrrolidine-2,5-D. International Journal of Pharmaceutical Sciences Review and Research, 33(2), 226-231. [Link]

-

Cardellicchio, C., et al. (2017). Mario Betti: a Giant in the Chemistry Scenario of the Twentieth Century. Semantic Scholar. [Link]

-

Institute and Museum of the History of Science. (2008). Mario Betti. Scientific Itineraries in Tuscany. [Link]

Sources

- 1. BETTI, Mario - Enciclopedia - Treccani [treccani.it]

- 2. Mario Betti [brunelleschi.imss.fi.it]

- 3. Recent advances in the synthesis and synthetic applications of Betti base (aminoalkylnaphthol) and bis-Betti base derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Betti reaction - Wikipedia [en.wikipedia.org]

- 5. Recent advances in the transformation reactions of the Betti base derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent advances in the synthesis and synthetic applications of Betti base (aminoalkylnaphthol) and bis-Betti base derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. jcsp.org.pk [jcsp.org.pk]

- 11. globalresearchonline.net [globalresearchonline.net]

An In-Depth Technical Guide to the Spectroscopic Data of (S)-(+)-1-(α-Aminobenzyl)-2-naphthol

For Researchers, Scientists, and Drug Development Professionals

Foreword

(S)-(+)-1-(α-Aminobenzyl)-2-naphthol, a prominent member of the Betti base family, stands as a cornerstone in asymmetric synthesis and chiral recognition. Its unique stereochemical architecture, arising from the fusion of a naphthol moiety and a chiral aminobenzyl group, imparts it with remarkable utility as a chiral auxiliary and ligand in a myriad of stereoselective transformations. A comprehensive understanding of its three-dimensional structure and electronic properties is paramount for its effective application in the synthesis of enantiopure compounds, a critical aspect of modern drug discovery and development. This technical guide provides a detailed exploration of the spectroscopic characteristics of (S)-(+)-1-(α-Aminobenzyl)-2-naphthol, offering a foundational resource for researchers and scientists in the field.

Molecular Structure and Chirality

The structural foundation of (S)-(+)-1-(α-Aminobenzyl)-2-naphthol lies in the Betti reaction, a multicomponent condensation involving 2-naphthol, an aldehyde, and an amine.[1] The resulting molecule possesses a stereogenic center at the α-carbon of the aminobenzyl group, giving rise to a pair of enantiomers. The "(S)-(+)-" designation specifies the absolute configuration at this chiral center and the direction of rotation of plane-polarized light.

Figure 1: 2D representation of (S)-(+)-1-(α-Aminobenzyl)-2-naphthol highlighting the key functional groups.

Spectroscopic Data

The structural elucidation and characterization of (S)-(+)-1-(α-Aminobenzyl)-2-naphthol rely on a suite of spectroscopic techniques. The data presented herein is based on the analysis of the racemic mixture, as detailed in the cited literature, and serves as a foundational reference for the characterization of this compound.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each nucleus.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

-

Instrumentation: Acquire the spectra on a 400 MHz (for ¹H) and 100 MHz (for ¹³C) NMR spectrometer.

-

¹H NMR Acquisition: Obtain the proton NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to the solvent residual peak.

Figure 2: A simplified workflow for acquiring and analyzing NMR spectra.

¹H NMR Data (400 MHz, DMSO-d₆) [2]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 11.02 | br s | 1H | OH |

| 8.83 | br s | 3H | NH₂ + H₂O |

| 8.07 | d, J = 8.6 Hz | 1H | Ar-H |

| 7.90-7.87 | m | 2H | Ar-H |

| 7.53-7.49 | m | 3H | Ar-H |

| 7.40-7.30 | m | 5H | Ar-H |

| 6.32 | s | 1H | α-CH |

¹³C NMR Data (100 MHz, DMSO-d₆) [2]

| Chemical Shift (δ, ppm) | Assignment |

| 154.1 | C-O |

| 138.0 | Ar-C |

| 132.3 | Ar-C |

| 131.2 | Ar-C |

| 129.3 | Ar-CH |

| 129.0 | Ar-CH |

| 128.6 | Ar-CH |

| 128.5 | Ar-CH |

| 127.8 | Ar-CH |

| 127.6 | Ar-CH |

| 123.5 | Ar-CH |

| 122.2 | Ar-CH |

| 119.4 | Ar-C |

| 114.6 | Ar-C |

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule, providing characteristic absorption bands for various functional groups.

Experimental Protocol: IR Spectroscopy (KBr Pellet)

-

Sample Preparation: Grind a small amount of the solid sample with anhydrous potassium bromide (KBr) in an agate mortar and pestle.

-

Pellet Formation: Compress the mixture into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Sources

A Technical Guide to the Solubility of (S)-(+)-1-(α-Aminobenzyl)-2-naphthol

Introduction: The Betti Base in Focus

(S)-(+)-1-(α-Aminobenzyl)-2-naphthol, widely known in the scientific community as an (S)-Betti Base, is a cornerstone chiral molecule with significant applications in asymmetric synthesis.[1][2] It serves as a powerful chiral auxiliary and as a ligand in the catalysis of enantioselective reactions.[3][4] The efficacy of (S)-Betti Base in any application—be it in optimizing a chemical reaction, designing a purification protocol, or developing a formulation—is fundamentally governed by its solubility in the chosen solvent system. An in-depth understanding of its dissolution behavior is therefore not merely academic; it is a critical prerequisite for achieving reproducibility, high yields, and purity in its applications.

This technical guide provides a comprehensive overview of the solubility characteristics of (S)-Betti Base. While quantitative public data is scarce, this paper synthesizes foundational chemical principles with qualitative observations from existing literature to build a predictive solubility profile. Most importantly, it delivers a robust, field-proven experimental protocol for researchers to determine precise thermodynamic solubility, empowering scientists and drug development professionals to generate the critical data needed for their specific applications.

Physicochemical Properties and Predicted Solubility Profile

The solubility of a compound is dictated by its molecular structure. The structure of (S)-Betti Base contains several key functional groups that define its interactions with various solvents.

-

Aromatic Systems: The molecule features two bulky, nonpolar naphthalene and benzene ring systems. These large hydrocarbon regions suggest good solubility in nonpolar aromatic solvents (e.g., toluene) and other solvents with significant nonpolar character through van der Waals interactions.

-

Polar Functional Groups: The presence of a primary amine (-NH₂) and a hydroxyl group (-OH) makes the molecule capable of acting as both a hydrogen bond donor and acceptor.[4] This predicts solubility in polar protic solvents like alcohols (e.g., methanol, ethanol) and polar aprotic solvents like acetone and tetrahydrofuran (THF).[5]

-

Amphoteric Nature: The amine group is basic, while the naphtholic hydroxyl group is weakly acidic. This amphoteric character is key to its solubility in aqueous solutions of varying pH.

-

In aqueous acid (e.g., 5% HCl), the basic amine group will be protonated to form a polar ammonium salt, significantly increasing its water solubility.

-

In aqueous base (e.g., 5% NaOH), the acidic hydroxyl group will be deprotonated to form a polar phenoxide salt, which is more soluble in water than the neutral molecule.

-

-

Water Solubility: The large nonpolar surface area of the aromatic rings is expected to dominate its interaction with water, a highly polar solvent. Consequently, the parent molecule is predicted to have very low solubility in neutral water.[6]

Qualitative Solubility Summary

While precise quantitative data is not widely published, patent literature describing the use of Betti Base in chemical reactions provides strong indications of its solubility.[5] The solvents listed are those in which the compound is used as a reagent, implying it is at least partially soluble.

| Solvent Class | Solvent Name | Predicted Solubility | Rationale / Evidence |

| Polar Protic | Methanol, Ethanol, Isopropanol | Soluble | Capable of hydrogen bonding with the -OH and -NH₂ groups. Frequently used as a reaction solvent.[2][5] |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Ethyl Acetate, Acetonitrile | Soluble | Dipole-dipole interactions and hydrogen bond acceptance. Frequently used as a reaction solvent.[3][5] |

| Nonpolar Aromatic | Toluene | Soluble | Favorable van der Waals interactions with the large aromatic systems. Often used in asymmetric synthesis applications.[3] |

| Halogenated | Dichloromethane (DCM) | Soluble | Capable of dissolving a wide range of organic compounds. Listed as a potential reaction solvent.[5] |

| Aqueous (Neutral) | Water | Insoluble / Very Poorly Soluble | The large nonpolar rings dominate over the polar functional groups. Naphthols are generally insoluble in water.[6] |

| Aqueous (Acidic) | 5% Hydrochloric Acid | Soluble | The basic amine group is protonated to form a soluble salt. |

| Aqueous (Basic) | 5% Sodium Hydroxide | Soluble | The weakly acidic hydroxyl group is deprotonated to form a soluble salt. |

Authoritative Protocol for Quantitative Solubility Determination

To obtain precise and reliable solubility data, the Equilibrium Shake-Flask Method is the gold standard.[7] This method, compliant with principles outlined in OECD Guideline 105, measures the thermodynamic (equilibrium) solubility of a compound.[8][9]

Principle

An excess amount of the solid (S)-Betti Base is agitated in the chosen solvent at a constant temperature for a sufficient duration to allow the system to reach equilibrium.[7] At this point, the solution is saturated, and the concentration of the dissolved solute is constant. The saturated solution is then carefully separated from the undissolved solid and its concentration is determined using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC).[10][11]

Experimental Workflow Diagram

Caption: Figure 1: Shake-Flask Solubility Determination Workflow.

Step-by-Step Methodology

-

Preparation:

-

Add an excess amount of crystalline (S)-Betti Base to a series of glass vials (e.g., 20-50 mg into a 4 mL vial). The key is to ensure undissolved solid remains at the end of the experiment.[7]

-

Precisely add a known volume of the desired solvent (e.g., 2.0 mL) to each vial.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in a constant-temperature shaker bath (e.g., 25 °C ± 0.5 °C).

-

Agitate the vials for a predetermined period. A typical duration is 24 to 48 hours. It is crucial to establish that equilibrium has been reached by taking measurements at different time points (e.g., 24h, 48h, 72h) and confirming the concentration no longer increases.[7]

-

-

Sampling and Separation:

-

Remove the vials from the shaker and allow them to stand at the same constant temperature to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

Immediately filter the solution through a chemically resistant syringe filter (e.g., 0.45 µm PTFE) into a clean vial. This step is critical to remove all undissolved microcrystals, which would otherwise lead to an overestimation of solubility.

-

-

Quantification:

-

Prepare a calibration curve of known concentrations of (S)-Betti Base in the mobile phase to be used for HPLC analysis.

-

Accurately dilute the filtered, saturated solution with the mobile phase to bring its concentration within the linear range of the calibration curve.

-

Analyze the diluted sample by a validated HPLC-UV method. The aromatic nature of the Betti Base makes it highly suitable for UV detection.[11]

-

Calculate the concentration of the saturated solution by applying the dilution factor. The result is the equilibrium solubility, typically expressed in mg/mL or mol/L.

-

Key Solute-Solvent Interactions

The dissolution process is driven by the interplay of intermolecular forces between the solute ((S)-Betti Base) and the solvent molecules. Understanding these interactions provides a mechanistic basis for the observed solubility.

Caption: Figure 2: Dominant Intermolecular Interactions.

-

Hydrogen Bonding: In protic solvents like methanol or ethanol, the primary driving force for dissolution is the formation of hydrogen bonds between the solvent's hydroxyl group and the amine (-NH₂) and hydroxyl (-OH) groups of the Betti Base.

-

Acid-Base Chemistry: In aqueous acid, the dissolution is a chemical reaction where the basic nitrogen atom is protonated, forming a highly polar and water-soluble ammonium cation.

-

Van der Waals Forces: In nonpolar solvents like toluene, solubility is governed by favorable π-π stacking and other van der Waals interactions between the aromatic rings of the solute and the solvent.

Conclusion and Practical Insights

A thorough understanding of the solubility of (S)-(+)-1-(α-Aminobenzyl)-2-naphthol is indispensable for its effective use. This guide establishes a strong predictive framework based on its physicochemical properties, indicating good solubility in common polar organic solvents and aromatic hydrocarbons, but poor solubility in neutral water. Crucially, its amphoteric nature allows for dissolution in both acidic and basic aqueous media.

For applications requiring precise concentration control, such as kinetic studies, formulation development, or crystallization optimization, the detailed shake-flask protocol provided herein serves as a self-validating system for generating reliable, quantitative thermodynamic solubility data. By applying this methodology, researchers can confidently select appropriate solvent systems, prevent precipitation issues, and ultimately enhance the success and reproducibility of their work with this versatile chiral compound.

References

- US Patent US2171555A. (1939). Process to make alpha naphthol soluble in water.

-

Predicting the Solubility of Pharmaceutical Cocrystals in Solvent/Anti-Solvent Mixtures. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

-

Shahrisa, A., Teimuri-Mofrad, R., & Gholamhosseini-Nazari, M. (2014). Synthesis of a new class of Betti bases by the Mannich-type reaction: efficient, facile, solvent-free and one-pot protocol. Molecular Diversity. [Link]

-

D'souza, A., et al. (2022). A NOVEL SYNTHESIS OF SOME BETTI BASES DERIVATIVES. Journal of Xi'an Shiyou University, Natural Science Edition. [Link]

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018). Regulations.gov. [Link]

-

Alshehri, S., et al. (2016). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. ResearchGate. [Link]

-

Shaikh, A. M., et al. (2024). Recent advances in the transformation reactions of the Betti base derivatives. RSC Advances. [Link]

-

1-(alpha-Aminobenzyl)-2-naphthol. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

-

What is the method for separate out the mixture of Ethyl acetate and tetrahydrofuran? (2016). ResearchGate. [Link]

-

Solubility Testing – Shake Flask Method. (n.d.). BioAssay Systems. Retrieved January 20, 2026, from [Link]

-

OECD 105 - Water Solubility. (n.d.). Situ Biosciences. Retrieved January 20, 2026, from [Link]

-

How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. (2024). PharmaGuru. [Link]

- CN Patent CN103102280A. (2013). Preparation method of optical pure 1-(alpha-amino benzyl)-2-naphthol.

-

The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. (2022). Sciforum. [Link]

-

Solubility testing in accordance with the OECD 105. (n.d.). FILAB. Retrieved January 20, 2026, from [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (2011). Dissolution Technologies. [Link]

-

2-NAPHTHOL CAS N°: 135-19-3. (2002). OECD SIDS. [Link]

-

Fülöp, F., et al. (2016). Recent advances in the synthesis and synthetic applications of Betti base (aminoalkylnaphthol) and bis-Betti base derivatives. National Institutes of Health. [Link]

-

OECD 105 - Water Solubility Test at 20°C. (n.d.). Analytice. Retrieved January 20, 2026, from [Link]

-

Solubility and Dissolution with HPLC or UV-Vis Detection. (2021). Improved Pharma. [Link]

-

Glomme, A., et al. (2005). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. ResearchGate. [Link]

-

Research Article. (2017). Journal of Applicable Chemistry. [Link]

-

Report : Determination of Water Solubility. (2017). Regulations.gov. [Link]

-

Shaikh, A. M., et al. (2024). Recent advances in the transformation reactions of the Betti base derivatives. National Institutes of Health. [Link]

-

Determining the water solubility of difficult-to-test substances: A tutorial review. (2021). ResearchGate. [Link]

-

2-Naphthol. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]

-

Solubility Studies of Gefitinib by Validated High Pressure Liquid Chromatographic Method. (n.d.). Banaras Hindu University. Retrieved January 20, 2026, from [Link]

Sources

- 1. Recent advances in the synthesis and synthetic applications of Betti base (aminoalkylnaphthol) and bis-Betti base derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. recentscientific.com [recentscientific.com]

- 3. Recent advances in the transformation reactions of the Betti base derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01256A [pubs.rsc.org]

- 4. Recent advances in the transformation reactions of the Betti base derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN103102280A - Preparation method of optical pure 1-(alpha-amino benzyl)-2-naphthol - Google Patents [patents.google.com]

- 6. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 9. filab.fr [filab.fr]

- 10. improvedpharma.com [improvedpharma.com]

- 11. bhu.ac.in [bhu.ac.in]

Executive Summary: The Strategic Value of (S)-Betti Base in Stereocontrolled Synthesis

An In-Depth Technical Guide to the Chiral Properties and Applications of (S)-(+)-1-(α-Aminobenzyl)-2-naphthol

In the landscape of modern synthetic chemistry, achieving precise control over stereochemistry is not merely an academic exercise; it is a critical determinant of biological activity, therapeutic efficacy, and material properties. (S)-(+)-1-(α-Aminobenzyl)-2-naphthol, a compound commonly known in the field as the (S)-Betti Base, represents a cornerstone chiral molecule valued for its accessibility, versatility, and efficacy.[1][2] Its structure, featuring a primary amine, a hydroxyl group, and a single, well-defined stereocenter, makes it an exceptionally potent tool for chemists. This guide provides an in-depth examination of its synthesis, the definitive techniques for isolating the desired (S)-enantiomer, its core chiral characteristics, and its field-proven applications as both a chiral ligand and auxiliary. The methodologies described herein are designed to be self-validating, providing researchers and drug development professionals with the causal insights needed to implement and adapt these protocols with confidence.

Synthesis and Stereoselective Control: From Racemate to Enantiopure Asset

The practical utility of any chiral molecule begins with its synthesis. The path to enantiopure (S)-Betti Base is a two-stage process: a highly efficient multicomponent reaction to generate the racemic precursor, followed by a robust resolution protocol to isolate the target enantiomer.

The Betti Reaction: A Multicomponent Approach to the Racemate

The foundational synthesis of the Betti Base scaffold is achieved through the Betti reaction, a one-pot, three-component condensation. This reaction is a modification of the classic Mannich reaction and is prized for its atom economy and operational simplicity.[3] It involves the condensation of 2-naphthol, an aldehyde (in this case, benzaldehyde), and an amine source (ammonia).

The accepted mechanism proceeds through the initial formation of an imine from benzaldehyde and ammonia, which then reacts with 2-naphthol. The key intermediate is a transient ortho-quinone methide (o-QM), which undergoes a nucleophilic attack by the amine to furnish the final product. This one-pot convergence is a testament to the efficiency of multicomponent reactions in rapidly building molecular complexity.

Diagram 1: Betti Reaction Workflow for Racemic 1-(α-Aminobenzyl)-2-naphthol

Sources

An In-Depth Technical Guide to the Synthesis of (S)-(+)-1-(α-Aminobenzyl)-2-naphthol Derivatives

Introduction

1-(α-Aminobenzyl)-2-naphthol derivatives, commonly known as Betti bases, are a class of chiral organic compounds that have garnered significant attention in the fields of organic synthesis and medicinal chemistry. Their value stems from their straightforward synthesis and their utility as chiral ligands and auxiliaries in asymmetric transformations.[1][2][3] The core structure, featuring a hydroxyl group and an amino group on a naphthol scaffold, allows for bidentate coordination to metal centers, creating a defined chiral environment essential for stereoselective catalysis.[3] Furthermore, these compounds serve as valuable precursors for the synthesis of bioactive molecules with a range of pharmacological applications, including potential anticancer and antimicrobial properties.[4][5]

This technical guide provides a comprehensive overview of the synthesis of (S)-(+)-1-(α-aminobenzyl)-2-naphthol derivatives, with a focus on the underlying mechanisms, detailed experimental protocols, and practical insights for researchers and professionals in drug development.

Core Synthetic Methodology: The Betti Reaction

The primary and most efficient route to synthesizing 1-(α-aminobenzyl)-2-naphthol derivatives is the Betti reaction.[6][7] First reported by Mario Betti in the early 20th century, this one-pot, three-component condensation reaction involves a 2-naphthol, an aldehyde (typically aromatic), and an amine or ammonia.[2][6][8] The Betti reaction is a variant of the Mannich reaction and is highly regarded for its atom economy and its ability to generate significant molecular complexity in a single synthetic step.[4][7]

Mechanistic Insights

The generally accepted mechanism of the Betti reaction proceeds through the formation of an imine intermediate from the aldehyde and the amine. This is followed by the nucleophilic attack of 2-naphthol on the imine, leading to the final aminobenzylnaphthol product.[1] In an alternative pathway, particularly under acidic catalysis, an ortho-quinone methide (o-QM) intermediate can be formed from the reaction of 2-naphthol and the aldehyde. The amine then undergoes a Michael addition to this reactive intermediate to yield the final product.[7][9][10]

The stereochemical outcome of the reaction, which is crucial for the synthesis of the desired (S)-(+)-enantiomer, is typically controlled by employing a chiral amine. The use of a chiral amine, such as (S)-1-phenylethylamine, directs the diastereoselective addition to the prochiral intermediate, resulting in the preferential formation of one diastereomer.[6][11]

Caption: Generalized mechanism of the diastereoselective Betti reaction.

Experimental Protocols

The synthesis of (S)-(+)-1-(α-aminobenzyl)-2-naphthol derivatives can be approached in two primary ways: resolution of a racemic mixture or direct asymmetric synthesis.

Protocol 1: Synthesis of Racemic 1-(α-Aminobenzyl)-2-naphthol

This protocol outlines a classic approach to synthesizing the racemic Betti base, which can then be subjected to chiral resolution.

Materials:

-

2-Naphthol

-

Benzaldehyde

-

Ammonia solution (25% in methanol)

-

Methanol, absolute

-

20% Hydrochloric acid

-

Ethyl acetate

-

Sodium sulfate (anhydrous)

Procedure: [3]

-

In a round-bottom flask, dissolve 2-naphthol in absolute methanol.

-

Add benzaldehyde to the solution and stir.

-

Slowly add the methanolic ammonia solution to the mixture.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture in an ice bath to precipitate the product.

-

Filter the crude product and wash it with cold methanol.

-

For purification, the crude product can be recrystallized from a suitable solvent like ethanol.

Protocol 2: Diastereoselective Synthesis of (S,S)-1-(α-Aminobenzyl)-2-naphthol Derivatives

This protocol utilizes a chiral amine to induce diastereoselectivity, leading directly to an enantiomerically enriched product. This method often avoids the need for a separate resolution step.

Materials:

-

2-Naphthol

-

Substituted Benzaldehyde

-

(S)-1-phenylethylamine

-

Ethanol

Procedure: [6]

-

A mixture of 2-naphthol, the desired aromatic aldehyde, and (S)-1-phenylethylamine is prepared in a reaction vessel.

-

The reaction can be performed under solvent-free conditions or in a minimal amount of a solvent like ethanol.[6]

-

Heat the mixture at a controlled temperature (e.g., 60-80°C) for several hours to days.[12][13] The reaction progress should be monitored by TLC.

-

After the reaction is complete, the resulting solid is typically washed with a cold solvent to remove any unreacted starting materials.

-

The diastereomeric excess (d.e.) of the crude product can be determined by NMR spectroscopy.

-

Further purification and separation of diastereomers, if necessary, can be achieved by crystallization from an appropriate solvent.

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of these compounds.

Sources

- 1. Recent advances in the synthesis and synthetic applications of Betti base (aminoalkylnaphthol) and bis-Betti base derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in the synthesis and synthetic applications of Betti base (aminoalkylnaphthol) and bis-Betti base derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Syntheses and Transformations of 1-(α-Aminobenzyl)-2-Naphtho...: Ingenta Connect [ingentaconnect.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. semanticscholar.org [semanticscholar.org]

- 9. Recent advances in the transformation reactions of the Betti base derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01256A [pubs.rsc.org]

- 10. ijcmas.com [ijcmas.com]

- 11. scielo.br [scielo.br]

- 12. eurekaselect.com [eurekaselect.com]

- 13. researchgate.net [researchgate.net]

The Architect of Asymmetry: A Technical Guide to the Mechanism of Action of (S)-(+)-1-(α-Aminobenzyl)-2-naphthol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-(+)-1-(α-Aminobenzyl)-2-naphthol, a prominent member of the Betti base family of compounds, has emerged as a cornerstone in the field of asymmetric synthesis. Its facile preparation, robust nature, and profound ability to induce stereoselectivity have made it an invaluable tool for the synthesis of chiral molecules, which are of paramount importance in the pharmaceutical and fine chemical industries. This in-depth technical guide elucidates the core mechanism of action of (S)-(+)-1-(α-Aminobenzyl)-2-naphthol, focusing on its role as a chiral ligand in the enantioselective addition of organozinc reagents to aldehydes. We will explore the synthesis and resolution of this ligand, delve into the intricacies of its catalytic cycle, and provide detailed experimental protocols for its application.

Introduction: The Betti Base and Its Significance in Asymmetric Catalysis